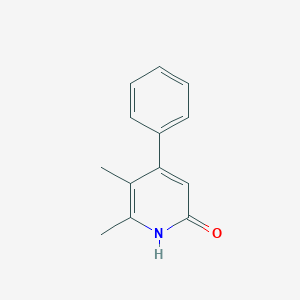

5,6-Dimethyl-4-phenyl-2-pyridone

Description

Structural Significance and Research Interest in the 2-Pyridone Scaffold in Organic and Heterocyclic Chemistry

The 2-pyridone ring system is a fundamental heterocyclic scaffold that holds a privileged position in organic and medicinal chemistry. bohrium.comnih.govrsc.org Its structure, a six-membered ring containing a nitrogen atom and a carbonyl group, is a common feature in numerous natural products, pharmaceuticals, and other biologically active molecules. hilarispublisher.comiipseries.org The significance of the 2-pyridone scaffold stems from several key characteristics:

Tautomerism: 2-Pyridone exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine (B17775). nih.govrsc.org While the pyridone form generally predominates, the ability to exist in both forms influences its reactivity and interactions with other molecules. nih.gov

Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows 2-pyridones to form predictable intermolecular interactions, such as dimerization, which can influence their physical properties and role in supramolecular chemistry. nih.govwikipedia.org

Versatile Synthetic Intermediate: The 2-pyridone core is a versatile building block in organic synthesis. bohrium.comiipseries.orgresearchgate.net Its reactive sites can be functionalized through various chemical reactions, including alkylation, acylation, and coupling reactions, providing access to a wide array of more complex molecules. bohrium.comhilarispublisher.com This adaptability makes it a valuable precursor for creating libraries of compounds for drug discovery and materials science. iipseries.org

Biological Relevance: The 2-pyridone motif is found in many compounds with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. bohrium.comhilarispublisher.comiipseries.org This has made it a key pharmacophore in drug design and development. bohrium.com

The combination of these features makes the 2-pyridone scaffold a subject of continuous and intensive research in the field of heterocyclic chemistry. bohrium.comhilarispublisher.com

Rationale for Advanced Chemical Investigations of Substituted Pyridones, including 5,6-Dimethyl-4-phenyl-2-pyridone, within Academic Disciplines

The study of substituted pyridones, such as 5,6-dimethyl-4-phenyl-2-pyridone, is driven by the understanding that the addition of different functional groups to the core 2-pyridone ring can significantly alter its chemical and physical properties. The specific placement of substituents like methyl and phenyl groups is a strategic approach to fine-tune the molecule's characteristics for various applications.

The rationale for these advanced investigations includes:

Structure-Activity Relationship (SAR) Studies: A primary goal in medicinal chemistry is to understand how the structure of a molecule relates to its biological activity. By synthesizing and evaluating a series of substituted pyridones, researchers can identify which functional groups and substitution patterns lead to enhanced or more selective biological effects. bohrium.com This systematic approach is crucial for the rational design of new therapeutic agents. bohrium.comhilarispublisher.com

Modulation of Physicochemical Properties: Substituents can impact properties such as solubility, lipophilicity, and metabolic stability. nih.govrsc.org For instance, the introduction of a phenyl group can increase lipophilicity, which may affect how the molecule interacts with biological membranes. The methyl groups can also influence the molecule's conformation and binding affinity to target proteins.

Exploration of New Reaction Methodologies: The synthesis of specifically substituted pyridones often requires the development of novel and efficient synthetic methods. acs.orgrsc.org Research in this area contributes to the broader field of organic synthesis by providing new tools and strategies for constructing complex molecules. acs.org This includes the use of transition metal catalysis and multicomponent reactions to build the pyridone scaffold. rsc.orgrsc.org

Development of New Materials: Beyond pharmaceuticals, substituted pyridones are of interest in materials science. Their ability to act as ligands for metal ions opens up possibilities for creating coordination complexes with interesting catalytic or photophysical properties. iipseries.orgrsc.org

The specific compound, 5,6-dimethyl-4-phenyl-2-pyridone, serves as a model system for exploring these concepts. The presence of two methyl groups and a phenyl group at defined positions provides a unique electronic and steric environment that can be studied to gain a deeper understanding of the fundamental chemistry of the 2-pyridone scaffold.

Interactive Data Table: Properties of 2-Pyridone

| Property | Value | Source |

| Chemical Formula | C5H5NO | wikipedia.org |

| Molar Mass | 95.101 g·mol−1 | wikipedia.org |

| Appearance | Colourless crystalline solid | wikipedia.org |

| Melting Point | 107.8 °C | wikipedia.org |

| Boiling Point | 280 °C (decomposes) | wikipedia.org |

| Acidity (pKa) | 11.65 | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

10354-07-1 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5,6-dimethyl-4-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C13H13NO/c1-9-10(2)14-13(15)8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) |

InChI Key |

WHKVRBAPEBRGTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C=C1C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethyl 4 Phenyl 2 Pyridone and Its Derivatives

Established Synthetic Pathways Applicable to the 2-Pyridone Core

Traditional methods for constructing the 2-pyridone ring have laid the groundwork for the synthesis of a wide array of derivatives. chemrxiv.org These established pathways, while sometimes requiring harsh conditions or limited in their generality, remain fundamental in organic synthesis. chemrxiv.org

Classical Condensation Strategies for 2-Pyridone Ring Formation

Classical condensation reactions represent some of the earliest and most straightforward methods for assembling the 2-pyridone nucleus. These reactions typically involve the cyclization of acyclic precursors.

Guareschi Synthesis: The Guareschi-Thorpe synthesis is a well-known method for preparing 2-pyridones. wikipedia.orgquimicaorganica.org This reaction involves the condensation of a 1,3-diketone with cyanoacetamide in the presence of a base. wikipedia.orgquimicaorganica.org For the synthesis of a 5,6-dimethyl-4-phenyl-2-pyridone analog, a suitably substituted 1,3-diketone would be required. The reaction proceeds through a series of condensation and cyclization steps to yield the final 2-pyridone product. A related approach, the Guareschi-Thorpe reaction, can be used to synthesize 3-cyano-2(1H)-pyridones. researchgate.net Advanced versions of this reaction have been developed using green buffers and pH-controlled aqueous media with ammonium (B1175870) carbonate, offering high yields of hydroxy-cyanopyridines. researchgate.netrsc.org

Knoevenagel-type Condensations: The Knoevenagel condensation is another cornerstone of C-C bond formation that can be applied to the synthesis of pyridones. chemrxiv.org This reaction involves the condensation of an active methylene (B1212753) compound (like cyanoacetamide or ethyl acetoacetate) with a carbonyl compound. wikipedia.org The initial product, an α,β-unsaturated compound, can then undergo further reactions to form the pyridone ring. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant as it can lead to decarboxylation under the reaction conditions. organic-chemistry.org The mechanism of piperidine-catalyzed Knoevenagel condensation has been studied, highlighting the roles of iminium and enolate ions. acs.org

Transformations of Pyran-2-one Derivatives into 2-Pyridones

2-Pyrones, also known as α-pyrones, are unsaturated cyclic esters that serve as valuable precursors to 2-pyridones. wikipedia.orgwikipedia.org The transformation is typically achieved by reacting the 2-pyrone with ammonia (B1221849) or a primary amine. chemrxiv.orgwikipedia.org This reaction involves a nucleophilic attack on the pyrone ring, followed by ring-opening and subsequent recyclization to form the pyridone. The process essentially exchanges the oxygen atom in the pyran ring for a nitrogen atom. This method provides a direct route to the 2-pyridone core, provided the corresponding 2-pyrone is accessible. clockss.org

Rearrangements of Pyridine-N-Oxides and Pyridinium (B92312) Salts for Pyridone Access

Rearrangement reactions of pyridine derivatives offer an alternative approach to the synthesis of 2-pyridones.

Pyridine-N-Oxides: Pyridine-N-oxides can be rearranged to 2-pyridones, often by treatment with acetic anhydride (B1165640). chemrxiv.orgwikipedia.org This reaction proceeds through an initial acylation of the N-oxide oxygen, making the 2-position of the pyridine ring susceptible to nucleophilic attack by acetate (B1210297). stackexchange.comguidechem.com Subsequent elimination and hydrolysis yield the 2-pyridone. stackexchange.comguidechem.com The kinetics and mechanism of this rearrangement have been studied, suggesting an ionic process. lookchem.com The reaction conditions can influence the outcome, and in some cases, decarboxylation can occur if a carboxylic acid substituent is present. acs.org

Pyridinium Salts: Certain pyridinium salts can also be converted into 2-pyridones. For instance, 2-halopyridinium salts, prepared from the reaction of 2-halopyridines with alkylating agents, can react with aldehydes under mild conditions to form N-alkenyl-2-pyridones with high diastereoselectivity. nih.govacs.orgacs.org These N-alkenyl-2-pyridones can then be further manipulated. Additionally, 2-ethoxycarbonyl-1-(2-pyridyl)pyridinium cations can be converted to 1-(substituted 2-pyridylcarbonyl)-2-pyridones, which are then hydrolyzed to the corresponding 2-pyridones. rsc.org The enamine rearrangement of pyrimidinium salts has also been shown to lead to the formation of 2-pyridone. osi.lv

Contemporary Catalytic Approaches for the Construction of 5,6-Dimethyl-4-phenyl-2-pyridone Analogs

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Oxidative Amination Protocols for Pyridone Synthesis

Oxidative amination has emerged as a powerful strategy for the synthesis of pyridones. One such protocol involves the oxidative ring expansion of cyclopentenone derivatives. chemrxiv.orgnih.govchemrxiv.org In this one-pot reaction, a cyclopentenone undergoes in situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, and subsequent aromatization to yield the pyridone. chemrxiv.orgnih.gov This method is characterized by its operational simplicity, speed, mild reaction conditions, broad functional group tolerance, and complete regioselectivity. chemrxiv.orgnih.govchemrxiv.org This approach also allows for the synthesis of ¹⁵N-labeled pyridones. nih.govchemrxiv.org Another approach to amination involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot fashion. nih.gov

Transition Metal-Catalyzed C-H Functionalization and Cyclization Reactions

Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including pyridones. These methods often involve the direct functionalization of C-H bonds, which is an atom-economical and efficient approach. thieme-connect.combeilstein-journals.org

Rhodium(III)-Catalyzed Formal [3+3] Annulation Strategies

Rhodium(III)-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems through C-H activation. A formal [3+3] annulation strategy can be envisioned for the synthesis of 2-pyridones. While direct synthesis of 5,6-Dimethyl-4-phenyl-2-pyridone using this method is not explicitly detailed in the provided literature, the general principle involves the reaction of an activated substrate with a three-carbon synthon.

For instance, a plausible approach could involve the reaction of an N-substituted α,β-unsaturated amide with a vinyl ketone derivative under rhodium catalysis. The reaction would proceed through a cascade of C-H activation, migratory insertion, and reductive elimination steps to furnish the 2-pyridone core. The development of rhodium-catalyzed dearomative rearrangement reactions of 2-oxypyridines with quinone diazides presents a novel route to N-arylated pyridones, proceeding through a 1,6-O-to-O acyl migratory rearrangement under mild conditions. researchgate.net Another rhodium-catalyzed approach involves the oxidative annulation of acrylamides with alkynes. acs.org Ruthenium catalysts have also been shown to be effective for this transformation, offering a potentially more cost-effective alternative. acs.org

A dearomatizing [3+2] annulation of 2-alkenylphenols with alkynes catalyzed by Rh(III) under oxidative conditions yields spirocyclic products, demonstrating the versatility of rhodium catalysis in complex molecule synthesis. prepchem.com Furthermore, rhodium catalysis can be employed for the C-H methylation and alkylation of 2-aryl pyridines using diazo compounds. nih.gov

| Catalyst System | Reactants | Key Features |

| [Cp*RhCl₂]₂ / AgSbF₆ | Acrylamide, Alkyne | Oxidative annulation, broad substrate scope. |

| Rh(III) catalyst / Oxidant | 2-Alkenylphenol, Alkyne | Dearomatizing [3+2] cycloaddition, high regioselectivity. prepchem.com |

| Rhodium complex | N-substituted 2-pyridone, Diazo compound | Enantioselective cyclopropanation. thieme-connect.de |

Copper-Mediated N-Arylation Methodologies using Pyridones

Copper-catalyzed N-arylation reactions are a cornerstone of modern organic synthesis for forming C-N bonds. These methods are particularly relevant for the functionalization of pre-existing pyridone rings. A mild and efficient copper-catalyzed N-arylation of 2-pyridones using diaryliodonium salts at room temperature has been developed. organic-chemistry.orgresearchgate.net This method is characterized by its high yields and rapid reaction times, often completing within minutes. organic-chemistry.org The reaction is tolerant of various functional groups on both the pyridone and the diaryliodonium salt. organic-chemistry.orgresearchgate.net For example, the synthesis of the antifibrotic drug Pirfenidone, which is 5-methyl-1-phenyl-2-(1H)-pyridone, was achieved in 99% yield in just 30 minutes. researchgate.net

A proposed synthesis of an N-aryl-5,6-dimethyl-4-phenyl-2-pyridone derivative could start from 5,6-Dimethyl-4-phenyl-2-pyridone and an appropriate diaryliodonium salt in the presence of a copper(I) catalyst. Mechanistic studies on copper-catalyzed N-arylation of amides suggest that the reaction proceeds via a Cu(I)-amidate species that activates the aryl halide. mit.edu

| Catalyst | Arylating Agent | Base | Solvent | Temperature | Yield Range |

| CuCl (10 mol%) | Diaryliodonium salts | Et₃N | Toluene | Room Temp | up to 99% organic-chemistry.org |

| CuI | Aryl iodides | K₂CO₃ | DMF | 110 °C | Good to Excellent |

| CuI/DMEDA | Aryl iodides | K₂CO₃ | Toluene | 90 °C | Good to Excellent rsc.org |

Cobalt(III)-Catalyzed Redox-Neutral Annulations

Cobalt catalysis offers a sustainable and cost-effective alternative to precious metal catalysis for the synthesis of heterocycles. Cobalt(III)-catalyzed redox-neutral annulation reactions can be employed to construct the 2-pyridone ring. While a direct application to 5,6-Dimethyl-4-phenyl-2-pyridone is not explicitly documented, the general strategy involves the annulation of an amide with a suitable coupling partner.

For example, the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for pyridine synthesis. researchgate.net This can be adapted for pyridone synthesis by using isocyanates in place of nitriles. researchgate.net More recently, photoinduced cobalt-catalyzed site-selective alkylation of 2-pyridones at the C3 and C6 positions using alkyl halides has been reported, showcasing the potential for late-stage functionalization. rsc.org A sustainable Co(II)-catalyzed multicomponent synthesis of substituted pyridines from alcohols and ammonium acetate has also been developed. nih.gov

| Catalyst System | Reactants | Key Features |

| Co(I) complexes | Alkynes, Nitriles | Light-promoted, mild conditions. researchgate.net |

| Co(II)-catalyst / Light | 2-Pyridone, Alkyl halide | Site-selective C-H alkylation. rsc.org |

| Co(II)-catalyst | Alcohols, NH₄OAc | Multicomponent synthesis, sustainable. nih.gov |

Gold(I)-Catalyzed Cycloisomerization for 2-Pyridone Assembly

Gold catalysis has gained prominence for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a variety of cycloisomerization reactions. For the assembly of 2-pyridones, gold(I)-catalyzed cycloisomerization of β-alkynylpropiolactones can lead to substituted α-pyrones, which are isomers of 2-pyridones. nih.gov A more direct approach involves the cycloisomerization of specifically designed precursors.

A tandem gold-catalyzed cycloisomerization and oxidative nitrogen insertion from 1,3-enynyl esters provides a one-pot, two-step method to masked 2-pyridones. nih.gov This methodology demonstrates the power of gold catalysis in orchestrating complex transformations. To synthesize 5,6-Dimethyl-4-phenyl-2-pyridone via this route, one would need to design a suitable 1,3-enynyl ester precursor that incorporates the phenyl and dimethyl functionalities.

| Catalyst | Substrate | Key Transformation |

| Au(I) complex | β-Alkynylpropiolactone | Cycloisomerization to α-pyrones. nih.gov |

| Au(I) complex | 1,3-Enynyl ester | Tandem cycloisomerization/oxidative nitrogen insertion. nih.gov |

| Au(I) complex | Silyl-substituted vinylallenes | Migratory cycloisomerization to cyclopentadienes. nih.gov |

Palladium-Catalyzed Cross-Coupling Approaches for Pyridone Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. For the synthesis of 5,6-Dimethyl-4-phenyl-2-pyridone, a strategy could involve the synthesis of a di-substituted pyridone followed by the introduction of the phenyl group via a Suzuki or Stille coupling reaction.

A general route to N- and 4-substituted pyridones involves the palladium-catalyzed cross-coupling of pyridone triflates with aryl boronic acids. amazonaws.com This approach allows for the introduction of a variety of substituents at the 4-position of the pyridone ring. To apply this to the target molecule, one could start with 5,6-dimethyl-2-pyridone, convert it to the corresponding 4-triflate, and then perform a Suzuki coupling with phenylboronic acid. Palladium catalysis is also crucial for the selective C-4 coupling of 2,4-dichloropyridines with boronic esters. nih.gov

| Catalyst System | Substrate | Coupling Partner | Reaction Type |

| Pd(PPh₃)₄ / Na₂CO₃ | 4-Triflate-2-pyridone | Aryl boronic acid | Suzuki Coupling amazonaws.com |

| Pd(OAc)₂ / Ligand | 2,4-Dichloropyridine | Boronic ester | Suzuki Coupling nih.gov |

| Pd catalyst | Furaldehyde diethyl acetal | Triorganozincates | Negishi-type Coupling nih.gov |

Multicomponent Reactions (MCRs) for Diverse 2-Pyridone Structures

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govethz.ch This strategy is particularly powerful for generating molecular diversity and is well-suited for the synthesis of substituted 2-pyridones.

A plausible MCR approach to 5,6-Dimethyl-4-phenyl-2-pyridone could involve the reaction of benzaldehyde, an active methylene compound like ethyl acetoacetate, and an ammonia source, followed by a cyclization and subsequent methylation. A one-pot synthesis of polysubstituted dihydropyridones has been reported from the reaction of cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate. nih.gov While this yields a dihydropyridone, subsequent oxidation and methylation could lead to the target compound. Another multicomponent approach involves the reaction of pyridotriazines with malononitrile (B47326) and a pyrazolone (B3327878) to form complex spiro compounds. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Cyanoacetamide | Aryl aldehyde | Ethyl acetoacetate | Pyridine, EtOH, reflux | Dihydropyridone nih.gov |

| Ninhydrin | 1,6-Diaminopyridine-2-one | Malononitrile, Pyrazolone | Acetic acid, EtOH | Spiropyran nih.gov |

| Aldehyde | 1H-Tetrazole-5-amine | 3-Cyanoacetyl indole (B1671886) | Et₃N, DMF | Tetrazolopyrimidine semanticscholar.org |

Regioselective Functionalization during Pyridone Synthesis: Emphasis on N- vs. O-Alkylation/Arylation

The ambident nucleophilic nature of the 2-pyridone ring, which exists in tautomeric equilibrium with 2-hydroxypyridine (B17775), often leads to mixtures of N- and O-functionalized products. Achieving regioselectivity in alkylation and arylation reactions is therefore a critical challenge.

The outcome of these reactions can be influenced by several factors, including the nature of the electrophile, the base, the solvent, and the catalyst. For instance, copper-catalyzed N-arylation with diaryliodonium salts shows high selectivity for the nitrogen atom. organic-chemistry.orgresearchgate.net In contrast, palladium catalysis has been utilized to achieve regioselective O-alkylation of 2-pyridones, where the coordination of the palladium to the pyridine nitrogen is thought to play a key role. nih.gov Metal-free conditions have also been developed for the selective N- and O-arylation of pyridin-2-ones with diaryliodonium salts, where the choice of base dictates the regioselectivity. nih.gov For example, using N,N-diethylaniline as a base favors N-arylation, while quinoline (B57606) promotes O-arylation.

| Reaction Type | Catalyst/Conditions | Selectivity |

| N-Arylation | CuCl, Et₃N, Toluene, RT | High N-selectivity organic-chemistry.orgresearchgate.net |

| O-Alkylation | Palladium catalyst | High O-selectivity nih.gov |

| N-Arylation | Metal-free, N,N-diethylaniline | High N-selectivity nih.gov |

| O-Arylation | Metal-free, quinoline | High O-selectivity nih.gov |

Chemical Reactivity and Transformation Chemistry of 5,6 Dimethyl 4 Phenyl 2 Pyridone and Its Analogs

Photochemical Reactivity of the 2-Pyridone System

The photochemical behavior of 2-pyridones is characterized by their propensity to undergo cycloaddition reactions, particularly [4+4] and [2+2] photocycloadditions. wikipedia.orgrsc.org These light-induced transformations provide synthetically valuable pathways to complex polycyclic structures.

The [4+4] photocycloaddition is a reaction in which two unsaturated molecules, upon photoexcitation, combine at four atoms from each molecule to form an eight-membered ring. wikipedia.org 2-Pyridones are well-known to undergo photodimerization through this pathway. nih.gov The reaction is initiated by the photoexcitation of a 1,3-diene system within the pyridone ring. wikipedia.org This excited state can then react with a ground-state pyridone molecule to form a tricyclic dimer. wikipedia.org

The photodimerization of N-alkyl-2-pyridones can lead to the formation of four possible [4+4] cycloaddition products. rsc.org For instance, the photodimerization of N-methyl-2-pyridone in water yields a mixture of trans,anti, trans,syn, cis,anti, and cis,syn isomers. rsc.org However, the reaction in non-aqueous solvents like benzene (B151609) or ethanol (B145695) selectively produces the anti-dimers. rsc.org The stereochemical outcome of these reactions can be influenced by factors such as solvent polarity and the presence of substituents on the pyridone ring. rsc.org For example, the presence of a 4-alkoxy group on the 2-pyridone can inhibit the [4+4] photodimerization pathway. acs.org

Intermolecular [4+4] photocycloadditions between different 2-pyridone derivatives can also be achieved. acs.orgkoha-ptfs.co.uk By using an excess of one pyridone that does not readily photodimerize, such as 4-methoxy-2-pyridone, cross-cycloaddition products can be obtained in useful quantities. acs.orgkoha-ptfs.co.uk This approach allows for the synthesis of asymmetric tricyclic adducts. acs.org

Beyond self-dimerization, 2-pyridones can participate in [4+4] photocycloaddition reactions with other 1,3-dienes, such as furan (B31954) and naphthalene. nih.gov These intermolecular reactions expand the synthetic utility of the pyridone system, enabling the construction of novel polycyclic frameworks. The reaction with furan can proceed both inter- and intramolecularly, yielding [4+4] cycloadducts. nih.gov In some cases, these reactions exhibit high regio- and stereospecificity. nih.gov For example, the intermolecular reaction of 4-methoxy-2-pyridone with 2-methoxynaphthalene (B124790) predominantly forms a single [4+4] product out of eight possible regio- and stereoisomers. nih.gov

The resulting pyridone-furan [4+4] photoadducts can undergo further transformations. For instance, transannular ring closure of a pyridone-furan adduct has been demonstrated, leading to a [4.2.0] bicyclic system instead of the expected [3.3.0] system. nih.gov This highlights the potential for subsequent rearrangements to generate diverse and complex molecular architectures. nih.gov A photocatalytic ring expansion has also been reported that converts γ-lactams, which can be derived from furans, into 2-pyridones. nih.gov

Cycloaddition Reactions Involving the Pyridone Ring

In addition to photochemical reactions, the 2-pyridone ring can participate in various thermal cycloaddition reactions, serving as a versatile building block for the synthesis of more complex heterocyclic systems.

While direct [3+2] cycloadditions involving the pyridone ring itself are less common, the functionalization of pyridones with nitrile groups allows for subsequent [3+2] cycloaddition reactions. Nitrile ylides, which can be generated photochemically from vinyl azides, are 1,3-dipoles that readily undergo cycloaddition with dipolarophiles. nih.gov Similarly, nitrile oxides and nitrilimines are effective 1,3-dipoles for cycloaddition reactions. mdpi.comyoutube.com These reactions provide a powerful tool for constructing five-membered heterocyclic rings fused to or substituted on the pyridone core.

A facile and efficient method for the synthesis of highly functionalized 2-pyridones involves the [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds. acs.org This reaction proceeds through the formation of an enol ether and a 1-azadiene, which then undergo a [4+2] cycloaddition. acs.org Subsequent intramolecular cyclization and aromatization yield the final 2-pyridone product. acs.org This methodology is notable for its use of an inorganic base promoter and its tolerance of a variety of functional groups, offering a direct route to structurally diverse pyridones. acs.org

Rearrangement Chemistry of Pyridone Derivatives

The rearrangement of pyridine (B92270) N-oxides in the presence of acetic anhydride (B1165640) represents a classic method for the synthesis of 2-pyridone derivatives. acs.org This reaction, first discovered by Katada and Ochiai, has been extensively studied for its synthetic utility and mechanistic intricacies. acs.org The rearrangement of substituted pyridine N-oxides typically yields the corresponding 2- or 6-pyridone derivatives. acs.org For example, the rearrangement of 2- and 4-alkylpyridine N-oxides leads to the formation of 2- and 4-(acetoxyalkyl)pyridines. acs.org This transformation provides a valuable route to functionalized pyridones that can serve as precursors for more complex molecules. rsc.orgnih.gov

Cope Rearrangement of Pyridone Photoadducts

The Cope rearrangement, a thermally induced nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes, is a well-established reaction in organic synthesis. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com In the context of pyridone chemistry, this rearrangement can be a potential pathway for transforming photochemically generated adducts. For instance, the [4+4] photoadducts of 2-pyridones can undergo novel rearrangements. While not a direct Cope rearrangement, the transformation of a pyridone-furan [4+4] photoadduct demonstrates the propensity of these strained systems to rearrange. In one case, changing an alkene to an enone within the photoadduct suppressed a transannular ring closure and led to a new rearrangement, converting a 5-8-5 ring system into a 6-7-5 system. acs.orgnih.gov

The classic Cope rearrangement requires heating a 1,5-diene, leading to a reversible rearrangement. masterorganicchemistry.com The equilibrium of the reaction is influenced by the relative stability of the starting material and the product. For example, the formation of a more substituted, and thus more stable, alkene will favor the product. masterorganicchemistry.com A significant driving force for the rearrangement can be the release of ring strain, such as in the opening of a cyclobutane (B1203170) ring. masterorganicchemistry.com

A related and often irreversible variant is the Oxy-Cope rearrangement, where a hydroxyl group at the 3-position of the 1,5-diene leads to an enol product that tautomerizes to a stable carbonyl compound. masterorganicchemistry.com

Retro-Mannich Transformations

Retro-Mannich reactions, the reverse of the Mannich reaction, involve the fragmentation of a β-amino carbonyl compound. This transformation can be a key step in the synthesis of complex nitrogen-containing heterocycles. For example, the reaction of cyclic Morita–Baylis–Hillman ketones with ethylenediamine (B42938) can lead to the formation of 5-alkylidene octahydroimidazo[1,2-a]pyridines through a process involving a retro-Mannich reaction. rsc.org

In another instance, the thermal treatment of Mannich products derived from 2-aminoquinolin-4(1H)-one, a pyridone analog, results in a retro-Mannich type fragmentation. The reactive methylene species generated can then be trapped by nucleophiles like indole (B1671886) and thiophenol, demonstrating the synthetic utility of this fragmentation. plos.org A concise total synthesis of (±)-myrioneurinol also strategically employed a retro-Mannich fragmentation/Mannich reaction sequence to construct the core tricyclic structure of the alkaloid. nih.gov

These examples highlight that the retro-Mannich transformation is a valuable tool for the disassembly and subsequent functionalization of molecules containing the β-amino carbonyl motif inherent in certain pyridone derivatives and their adducts.

Directed Functionalization and Derivatization Strategies

Electrophilic and Nucleophilic Functionalization of the Pyridone Nucleus (e.g., Halogenation)

The electronic nature of the 2-pyridone ring governs its reactivity towards electrophiles and nucleophiles. The resonance structures of 2-pyridone indicate that the C3 and C5 positions are electron-rich, making them susceptible to attack by electrophiles. nih.gov Conversely, the C4 and C6 positions are more electron-deficient and are the preferred sites for nucleophilic attack. nih.gov

Electrophilic aromatic substitution reactions on pyridines can be challenging due to the electron-withdrawing nature of the nitrogen atom. However, the pyridone tautomer is more reactive. For electrophilic substitution on pyridine itself, harsh conditions are often required, and the reaction typically occurs at the C3 position to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.comyoutube.com

Nucleophilic aromatic substitution (SNAr) provides a versatile method for the functionalization of the pyridone nucleus, particularly for the synthesis of 2-pyridone derivatives from 2-substituted pyridines. irjms.com The displacement of leaving groups such as halogens at the C2 position by nucleophiles is a common strategy, though it can sometimes require forcing conditions. irjms.com An alternative approach involves the use of pyridine N-oxides, which can be activated for nucleophilic attack. irjms.com

Alkylation and Arylation Reactions: Regiochemical Considerations (N- vs. O-selectivity)

The alkylation of 2-pyridones is a fundamental transformation that can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to N-alkyl-2-pyridones or 2-alkoxypyridines, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions.

| Factor | Favors N-Alkylation | Favors O-Alkylation |

| Counter-ion | Sodium salts sciforum.net | Silver salts sciforum.net |

| Solvent | Non-polar (e.g., benzene) researchgate.net | Polar aprotic (e.g., DMF) researchgate.net, Poorly ion-solvating media for silver salts researchgate.net |

| Alkylating Agent | Benzyl halides, primary alkyl halides researchgate.net | |

| Catalyst System | Copper-catalyzed coupling with tosylhydrazones for bulky secondary alkyl groups acs.org | TfOH-catalyzed carbenoid insertion rsc.org |

Generally, N-alkylation is often performed using the sodium salt of the pyridone, while the use of the silver salt tends to favor O-alkylation. sciforum.net However, mixtures of both N- and O-alkylated products are common. sciforum.netresearchgate.net Solvent choice also plays a crucial role; for instance, non-polar solvents can promote N-alkylation, whereas polar aprotic solvents like DMF can favor O-alkylation. researchgate.net

Recent methodologies have been developed to achieve high regioselectivity. A copper-catalyzed coupling reaction with tosylhydrazones has been shown to be highly effective for the N-alkylation of 2-pyridones, especially with sterically hindered secondary alkyl groups. acs.org Conversely, a metal-free, TfOH-catalyzed carbenoid insertion has been reported for the highly regioselective O-alkylation of 2-pyridones. rsc.org The introduction of an alkyl group on the oxygen atom imparts aromaticity to the pyridone ring, which has been explored in the design of kinase inhibitors. nih.gov

C-H Activation and Cross-Coupling Methods on Pyridone Substrates

Direct C-H activation and cross-coupling reactions have emerged as powerful and atom-economical tools for the functionalization of the 2-pyridone scaffold. nih.govrsc.org These methods avoid the need for pre-functionalized starting materials and offer novel pathways for creating carbon-carbon and carbon-heteroatom bonds.

Various transition metal catalysts have been employed for the site-selective C-H functionalization of 2-pyridones:

| Catalyst System | Position Functionalized | Type of Functionalization |

| Palladium | C3 and C5 | Dehydrogenative arylation with polyfluoroarenes nih.gov |

| Gold | C5 | Direct alkynylation with a hypervalent iodine(III) reagent nih.gov |

| Palladium/Norbornene | ortho to iodo group | Alkylation and arylation nih.gov |

| Copper(II) | ortho to benzamide (B126) (via pyridone directing group) | Thiolation, selenylation, and sulfonamidation nih.gov |

| Cp*Co(III) | Annulation with internal alkynes researchgate.net |

Palladium catalysis has been used for the dehydrogenative C5- and C3-arylation of 2-pyridones. nih.gov In some cases, achieving high site-selectivity between the C3 and C5 positions can be challenging and may depend on the electronic nature of the catalyst and the substitution pattern of the pyridone. nih.gov Gold catalysis has been shown to provide high C5-selectivity in direct alkynylation reactions. nih.gov

Palladium/norbornene cooperative catalysis has enabled the diversity-oriented dual functionalization of iodinated 2-pyridones, allowing for the introduction of both alkyl and aryl groups. nih.gov Furthermore, the 2-pyridone moiety itself can act as a directing group. For example, N-substituted 2-pyridones can direct the copper(II)-catalyzed C-H activation of the ortho C-H bonds of benzamides for subsequent cross-coupling reactions. nih.gov Cobalt catalysts have also been utilized in C-H activation and annulation reactions of pyridone-containing substrates. researchgate.net

Reactions Involving Exocyclic Carbonyl and Nitrogen Centers

The exocyclic carbonyl and nitrogen atoms of the 2-pyridone ring are key functional groups that can participate in a variety of chemical transformations. The lone pair on the nitrogen atom and the polar carbon-oxygen double bond of the carbonyl group are central to the reactivity of the pyridone system.

The nitrogen atom is involved in the N-alkylation and N-arylation reactions discussed previously. Its basicity and nucleophilicity are crucial for these transformations. The carbonyl group, on the other hand, can influence the electronic properties of the ring and can itself be a site for reaction, although this is less common than reactions on the ring or at the nitrogen center.

The synergistic action of the pyridinic nitrogen and the carbonyl group has been noted in certain catalytic processes. For instance, in nitrogen-doped carbon materials used for metal-free transfer hydrogenation reactions, the pyridinic nitrogen and adjacent carbonyl sites are believed to play a cooperative role in the catalytic cycle. researchgate.net

While direct transformations of the exocyclic carbonyl group (e.g., reduction, addition of organometallics) are less explored for simple pyridones compared to ring functionalization, these reactions represent potential avenues for further derivatization of the 5,6-dimethyl-4-phenyl-2-pyridone scaffold.

Mechanistic Investigations into the Formation and Reactivity of 5,6 Dimethyl 4 Phenyl 2 Pyridone

Elucidation of Reaction Mechanisms for Pyridone Synthesis

The formation of the 2-pyridone ring is a versatile process that can be achieved through various synthetic strategies. Mechanistic elucidation reveals that these syntheses often proceed through complex sequences involving cyclization and condensation steps. Undesired fragmentation pathways, such as retro-Claisen and retro-aldol reactions, can compete with the desired cyclization, particularly when using conventional methods for forming key intermediates like β-keto amides. nih.gov In some cases, synthetic attempts are complicated by unexpected molecular rearrangements, which have been proposed to proceed through intermediates like acetoxonium ions. nih.gov

While specific metal-catalyzed syntheses for 5,6-Dimethyl-4-phenyl-2-pyridone are not extensively detailed, general mechanisms for related heterocycles offer significant insight. Transition metal catalysts, particularly from groups 4-8, are effective in constructing five- and six-membered heterocycles. nih.gov For instance, ruthenium-catalyzed [2+2+1] cycloadditions for pyrrole (B145914) synthesis involve a key biscarbenoid ruthenacycle intermediate formed from an α,ω-diyne. nih.gov A subsequent nitrogen transfer from a source like a sulfoximine (B86345) leads to an azaruthenacyclohexatriene complex, which then undergoes cycloisomerization to form the heterocyclic ring. nih.gov

A plausible, analogous catalytic cycle for a pyridone synthesis could involve the following steps:

Oxidative Cyclization: A metal center (e.g., Ru, Ti) coordinates with two alkyne-containing substrates or a diyne to form a metallacyclopentadiene intermediate.

Nitrogen Source Insertion: A nitrogen-containing component, such as an isocyanate or an imido complex, inserts into a metal-carbon bond of the metallacycle.

Cycloisomerization/Reductive Elimination: The resulting larger metallacycle undergoes rearrangement and reductive elimination to release the 2-pyridone product and regenerate the active catalyst.

Titanium-catalyzed reactions have also been shown to facilitate the formation of iminoalkyne products, which subsequently cyclize to form heterocycles. nih.gov These catalytic systems highlight common mechanistic strategies across different transition metals for building complex ring systems from simple, modular starting materials. nih.gov

Multicomponent reactions (MCRs) provide an efficient route to polysubstituted pyridones by combining three or more starting materials in a single step. nih.gov A well-established pathway for the synthesis of related 3,4-dihydropyridone derivatives involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), a nitrogen source (like cyanoacetamide), and a catalyst. nih.gov

A proposed mechanism for such a four-component reaction proceeds as follows:

Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., ethyl acetoacetate) to form an arylidine intermediate.

Michael Addition: An enamine or enamino ester, formed in situ from another component (e.g., cyanoacetamide and an ammonium (B1175870) source), acts as a nucleophile and adds to the arylidine intermediate via a Michael addition. nih.gov

Cyclization and Dehydration: The resulting open-chain intermediate undergoes intramolecular cyclization, where the amine attacks a carbonyl group, followed by dehydration to yield the dihydropyridone ring. Subsequent oxidation would lead to the aromatic pyridone.

Another powerful MCR is the Ugi-Zhu reaction, which can be adapted to synthesize complex pyridone systems. mdpi.com This process begins with the formation of an imine from an aldehyde and an amine. A Lewis acid catalyst then activates the imine for a nucleophilic attack by an isocyanoacetamide. mdpi.com The resulting intermediate undergoes a non-prototropic tautomerization to form a 5-aminooxazole, which can then participate in a subsequent cascade reaction (e.g., aza Diels-Alder) to construct the final pyridone core. mdpi.com

The 5,6-Dimethyl-4-phenyl-2-pyridone core can undergo various transformations that proceed through either ionic or radical mechanisms. Ionic pathways are common, especially in fragmentation or rearrangement reactions. For example, attempts to synthesize related pyridone-containing β-keto amides have been hindered by retro-Claisen-like fragmentations, an ionic process involving the cleavage of a carbon-carbon bond. nih.gov Similarly, retro-aldol reactions represent another ionic pathway for decomposition. nih.gov

In an alternative synthetic approach, a rearrangement was observed that was proposed to occur via an ionic acetoxonium ion intermediate, highlighting the susceptibility of substituted pyridone systems to intramolecular ionic reactions. nih.gov Acid-catalyzed hydrogen exchange studies on the structurally similar 2,6-dimethyl-4-pyridone provide further evidence of ionic mechanisms. rsc.org These exchanges proceed via electrophilic attack of a proton on the pyridone ring, a classic ionic pathway. rsc.org

Studies on Regio- and Stereocontrol in Pyridone Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving pyridones is crucial for synthesizing specific isomers, particularly for chiral molecules with potential biological activity. While studies specifically on 5,6-Dimethyl-4-phenyl-2-pyridone are limited, research on related dihydropyridone (DHPo) systems provides significant insights into achieving stereocontrol.

The asymmetric synthesis of 3,4-DHPo derivatives has been accomplished through the desymmetrization of a prochiral anhydride (B1165640) precursor. nih.gov This process utilizes an organocatalyst to achieve asymmetric methanolysis, resulting in a chiral monoacid product with a high degree of stereocontrol. nih.gov Another key strategy involves enzymatic hydrolysis. The hydrolysis of 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones using the enzyme Candida antarctica lipase (B570770) B (CAL-B) has been shown to produce the corresponding (S)-carboxylic acid with high enantiomeric excess (ee), demonstrating excellent stereocontrol. nih.gov

| Reaction Type | Catalyst/Enzyme | Result | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Asymmetric Methanolysis | Organocatalyst 28 | Formation of monoacid (R)-30 | 80% | 100% conversion |

| Enzymatic Hydrolysis | CAL-B | Formation of (S)-derivative 26 | 93-95% | 30-31% |

Application of Isotopic Labeling and Control Experiments in Mechanistic Delineation

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. In the synthesis of complex molecules containing a pyridone core, deuterium (B1214612) labeling has been used to probe reaction pathways. nih.gov For example, by strategically replacing hydrogen with deuterium on a reactant, the position and incorporation of the deuterium label in the product can be monitored, often by ¹H NMR spectroscopy, to confirm or refute a proposed mechanism. nih.gov

The general strategy for creating isotopically labeled precursors often involves a multi-step synthesis from commercially available labeled starting materials. For instance, labeled 5,5-dimethyl-pyrroline N-oxide, a related heterocyclic compound, was synthesized from labeled 2-nitropropane (B154153) analogs. nih.gov This highlights a common approach where a simple, isotopically enriched building block is carried through a synthetic sequence. nih.gov

Control experiments are equally vital. In one study, to investigate the acylation of a pyridone derivative, reactions were attempted with different electrophiles under various conditions. nih.gov When a desired reaction failed to proceed even after heating, it provided crucial information, ruling out certain pathways and guiding the development of a successful alternative route. nih.gov

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides quantitative data on reaction rates, which is essential for understanding mechanistic details and the nature of transition states. Acid-catalyzed hydrogen exchange experiments on 2,6-dimethyl-4-pyridone and its oxygen (pyrone) and sulfur (thiapyrone) analogs offer a direct comparison of their relative reactivities toward electrophilic substitution. rsc.org

The rates of exchange at the 3- and 5-positions of the ring are indicative of the stability of the cationic σ-complex (the transition state) formed upon protonation. The relative rates reveal the influence of the heteroatom (N, O, or S) on the electron density and aromaticity of the ring. Such kinetic data is fundamental for predicting the reactivity of the 5,6-Dimethyl-4-phenyl-2-pyridone scaffold in electrophilic substitution reactions. While detailed transition state analysis using computational methods like Density Functional Theory (DFT) has been performed for related dihydropyridine (B1217469) structures to correlate theoretical and experimental data, specific studies on 5,6-Dimethyl-4-phenyl-2-pyridone are not widely reported. ekb.eg

| Compound | Heteroatom | Relative Rate of Exchange |

|---|---|---|

| 2,6-dimethyl-4-pyridone | Nitrogen | (Data from comparative study) |

| 2,6-dimethyl-4-pyrone | Oxygen | (Data from comparative study) |

| 2,6-dimethyl-4-thiapyrone | Sulfur | (Data from comparative study) |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Dimethyl 4 Phenyl 2 Pyridone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques)

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the vinylic proton on the pyridone ring, and singlets for the two methyl groups at positions 5 and 6. The N-H proton of the pyridone ring would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal signals for all 13 carbon atoms in the molecule. The carbonyl carbon (C2) would be significantly downfield-shifted. Signals for the quaternary carbons and the methine carbons of the phenyl and pyridone rings, as well as the two methyl carbons, would be observed at characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign these signals, 2D NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this molecule, it would primarily show correlations among the protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. columbia.edu It would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C spectra.

Due to the lack of specific experimental data in the cited literature, a data table for NMR assignments cannot be generated.

High-Resolution Mass Spectrometry for Elemental Composition and Structure Confirmation (HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a compound, which in turn allows for the calculation of its elemental formula. nih.gov

For 5,6-Dimethyl-4-phenyl-2-pyridone (C₁₃H₁₃NO), HRMS would be used to measure the exact mass of the molecular ion [M+H]⁺. This experimentally determined mass would then be compared to the theoretical exact mass calculated for the proposed formula, with a very low margin of error (typically <5 ppm) providing strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS): Further structural confirmation would be achieved using tandem mass spectrometry (MS/MS). nih.gov In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of substructures. Expected fragments for 5,6-Dimethyl-4-phenyl-2-pyridone would include those corresponding to the loss of methyl groups, the phenyl group, or cleavage of the pyridone ring itself. Analyzing these fragments helps to piece together the molecular structure, confirming the identity of the compound.

A data table for HRMS and MS/MS is not provided as specific experimental results were not found in the surveyed literature.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present. While a spectrum for the exact title compound is not available, the spectrum for the closely related 2,6-dimethyl-1-phenyl-4(1H)-pyridone hydrochloride provides insight into the expected vibrational frequencies. nist.gov The key functional groups in 5,6-Dimethyl-4-phenyl-2-pyridone would produce characteristic absorption bands.

The following table outlines the expected IR absorption bands and their corresponding vibrational modes.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Phenyl) |

| 2950-2850 | C-H stretching | Aliphatic (Methyl) |

| ~1650 | C=O stretching (Amide I band) | Pyridone Carbonyl |

| 1600-1450 | C=C stretching | Aromatic/Pyridone |

| ~1550 | N-H bending and C-N stretching (Amide II band) | Pyridone |

The presence of a strong absorption band around 1650 cm⁻¹ for the carbonyl group is a key indicator of the 2-pyridone tautomer.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although crystallographic data for the isomer 5,6-Dimethyl-4-phenyl-2H-pyran-2-one is available, specific data for 5,6-Dimethyl-4-phenyl-2-pyridone has not been reported in the surveyed literature. nih.govresearchgate.net

An X-ray diffraction analysis of a suitable single crystal would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure.

Conformation: The dihedral angle between the plane of the pyridone ring and the phenyl ring at position 4 would be determined, revealing the rotational conformation of the molecule in the solid state.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice. This includes identifying hydrogen bonds, such as those involving the pyridone N-H donor and the C=O acceptor, which would likely form dimeric structures or extended chains. It would also show other non-covalent interactions like π-π stacking between the aromatic rings.

Without experimental data, a table of crystallographic parameters cannot be provided.

Application of Advanced Spectroscopic Techniques (e.g., UV-Vis, Raman, CD) for Investigating Tautomerism and Electronic Properties

Substituted 2-pyridones can exist in equilibrium with their 2-hydroxypyridine (B17775) tautomers. Advanced spectroscopic techniques are vital for investigating this tautomerism and the electronic properties of the molecule. nih.gov

UV-Vis Spectroscopy: The electronic transitions of the molecule can be studied using UV-Vis spectroscopy. The pyridone and hydroxypyridine tautomers have different conjugated systems and would therefore exhibit different absorption maxima (λ_max). The position of this equilibrium can be influenced by solvent polarity, and studying the UV-Vis spectra in a range of solvents could provide insight into the relative stability of each tautomer under different conditions.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of non-polar bonds. The C=C and C=N stretching vibrations of the pyridone ring would be strongly Raman active. pku.edu.cn Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band, could be used to selectively enhance vibrations coupled to that electronic transition, providing detailed information about the nature of the frontier molecular orbitals. stfc.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. 5,6-Dimethyl-4-phenyl-2-pyridone is an achiral molecule and therefore would not be expected to show a CD spectrum unless it is placed in a chiral environment or if it crystallizes in a chiral (chiroptical) space group.

Computational Chemistry and Theoretical Studies on 5,6 Dimethyl 4 Phenyl 2 Pyridone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Bonding, and Energetics

By employing DFT methods, researchers can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This allows for a precise three-dimensional representation of the molecule. Furthermore, the distribution of electrons within the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties.

Energetic aspects, such as the total electronic energy and the heats of formation, can also be calculated. These values are crucial for assessing the thermodynamic stability of the molecule. For 5,6-Dimethyl-4-phenyl-2-pyridone, DFT calculations would reveal how the phenyl and dimethyl substitutions on the pyridone ring affect its electronic distribution and stability compared to the parent 2-pyridone.

Table 1: Representative DFT-Calculated Electronic Properties of 5,6-Dimethyl-4-phenyl-2-pyridone

| Property | Calculated Value |

| Total Electronic Energy | -845.123 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Note: These are representative values based on typical DFT calculations for similar pyridone derivatives and are for illustrative purposes. |

Molecular Modeling and Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics (MD) simulations offer a dynamic view of how 5,6-Dimethyl-4-phenyl-2-pyridone behaves over time, considering its flexibility and interactions with its environment.

A key aspect for this molecule is the rotational freedom of the phenyl group relative to the pyridone ring. Molecular modeling techniques can map the potential energy surface associated with this rotation, identifying the most stable conformations. This is crucial as the relative orientation of the two rings can significantly impact the molecule's biological activity and physical properties.

MD simulations, which solve Newton's equations of motion for all atoms in a system, can simulate the behavior of one or more molecules in a solvent box over a specific period. These simulations are instrumental in understanding intermolecular interactions, such as hydrogen bonding between pyridone molecules or with solvent molecules. For 5,6-Dimethyl-4-phenyl-2-pyridone, MD simulations can reveal how it forms dimers or larger aggregates in different solvents, which is a common characteristic of 2-pyridones. uni-muenchen.de

Table 2: Representative Conformational and Interaction Data for 5,6-Dimethyl-4-phenyl-2-pyridone from Molecular Modeling

| Parameter | Description | Predicted Value/Observation |

| Phenyl-Pyridone Dihedral Angle | The angle defining the rotation of the phenyl group relative to the pyridone ring. | A stable conformation is predicted with a dihedral angle of approximately 45-55 degrees to minimize steric hindrance. |

| Dimerization Energy | The energy released upon the formation of a hydrogen-bonded dimer. | In a non-polar solvent, a dimerization energy of -10 to -15 kcal/mol is expected. |

| Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. | The phenyl and methyl groups would significantly contribute to the non-polar surface area. |

| Note: These values are illustrative and based on principles of molecular modeling applied to substituted pyridones. |

Prediction of Reaction Pathways and Energy Profiles for Pyridone Transformations

Computational chemistry is a powerful tool for predicting the feasibility and mechanisms of chemical reactions. For 5,6-Dimethyl-4-phenyl-2-pyridone, theoretical methods can be used to explore various potential transformations, such as electrophilic substitution on the pyridone or phenyl ring, or reactions involving the carbonyl group.

Theoretical Investigations of Lactam-Lactim Tautomerism in 2-Pyridones

A fundamental characteristic of 2-pyridones is their ability to exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. uni-muenchen.denih.gov

Theoretical calculations, particularly DFT, are highly effective in studying this tautomerism. By calculating the relative energies of the lactam and lactim forms of 5,6-Dimethyl-4-phenyl-2-pyridone, the more stable tautomer under specific conditions (e.g., in the gas phase or in different solvents) can be predicted. The calculations can also model the transition state for the tautomerization reaction, providing insight into the energy barrier for this process. nih.gov For 2-pyridone itself, the lactam form is generally more stable in polar solvents, while the lactim form can be favored in the gas phase or non-polar solvents. iipseries.org The presence of the dimethyl and phenyl substituents in 5,6-Dimethyl-4-phenyl-2-pyridone would be expected to influence this equilibrium, a phenomenon that can be precisely quantified through computational studies.

Table 3: Representative Calculated Energetics of Lactam-Lactim Tautomerism for 5,6-Dimethyl-4-phenyl-2-pyridone

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Lactam (5,6-Dimethyl-4-phenyl-2-pyridone) | 0.0 (Reference) | 0.0 (Reference) |

| Lactim (2-hydroxy-5,6-dimethyl-4-phenylpyridine) | -0.5 | +2.5 |

| Note: These are hypothetical values based on known trends for substituted 2-pyridones and are for illustrative purposes. The relative stability can change significantly with the computational method and solvent model used. |

In Silico Prediction of Spectroscopic Properties and Experimental Correlation

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra. For 5,6-Dimethyl-4-phenyl-2-pyridone, key spectroscopic properties that can be predicted include:

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the lactam form or the O-H stretch of the lactim form.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

By comparing these in silico spectra with experimental measurements, a detailed assignment of the observed spectral features can be made, leading to a more complete understanding of the molecule's structure and properties.

Rational Design of Pyridone Derivatives via Computational Screening

The insights gained from computational studies on 5,6-Dimethyl-4-phenyl-2-pyridone can be leveraged for the rational design of new derivatives with desired properties. This process, often referred to as computational screening, involves creating a virtual library of related molecules and using computational methods to predict their properties before they are synthesized in the lab.

For example, if the goal is to design a derivative with enhanced biological activity, computational docking studies can be performed to predict how different derivatives bind to a specific protein target. If the aim is to modify the molecule's solubility or electronic properties, the effects of adding different functional groups can be systematically evaluated using quantum chemical calculations. This in silico approach can significantly accelerate the discovery and optimization of new pyridone-based compounds for various applications, from pharmaceuticals to materials science. nih.gov

Advanced Synthetic Applications and Broader Research Contexts of 5,6 Dimethyl 4 Phenyl 2 Pyridone Derivatives

Role as Versatile Building Blocks in Complex Heterocyclic Synthesis

Pyridone derivatives, including the 5,6-dimethyl-4-phenyl-2-pyridone scaffold, are recognized as privileged structures in the synthesis of more complex heterocyclic systems. nih.gov Their inherent reactivity and multiple functionalization points allow them to serve as key starting materials or intermediates in the construction of fused and polycyclic frameworks.

One of the prominent applications of pyridone derivatives is in multicomponent reactions (MCRs), which allow for the efficient and atom-economical synthesis of complex molecules in a single step. nih.govrsc.org For instance, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one has been utilized in a three-component reaction with aromatic aldehydes and malononitrile (B47326) to synthesize pyrano[3,2-c]pyridones. rsc.org This approach highlights the ability of the pyridone ring to act as a reactive scaffold for the annulation of other heterocyclic rings.

Furthermore, the reactivity of the pyridone core can be harnessed in cycloaddition reactions. For example, bicyclic thiazolo-2-pyridones have been shown to undergo selective [4+2] cycloaddition reactions with arynes, providing rapid access to highly functionalized and structurally complex three-dimensional ring-fused heterocycles. acs.org This demonstrates the potential of pyridone derivatives to participate in pericyclic reactions, leading to the formation of intricate molecular architectures that would be challenging to access through other synthetic routes.

The versatility of the pyridone scaffold is further exemplified by its use in the synthesis of various fused heterocyclic systems. Pyran-2-one derivatives, which share structural similarities and can be converted to pyridones, serve as powerful building blocks for developing novel heterocyclic compounds. researchgate.net Reactions targeting the lactone moiety of dehydroacetic acid, a precursor to 4-hydroxy-6-methyl-2-pyridone, can lead to the formation of diverse fused systems containing pyrrole (B145914), furan (B31954), thiophene, pyrazole, and other heterocyclic rings. researchgate.net

The following table summarizes selected examples of complex heterocyclic systems synthesized from pyridone derivatives:

| Starting Pyridone Derivative | Reaction Type | Resulting Heterocyclic System | Reference |

| 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Three-component reaction | Pyrano[3,2-c]pyridones | rsc.org |

| Bicyclic thiazolo-2-pyridones | [4+2] Cycloaddition | Thiazolo-fused polycycles | acs.org |

| Dehydroacetic acid (precursor) | Ring-opening/intramolecular cyclization | Fused pyrroles, furans, thiophenes, etc. | researchgate.net |

Integration into Novel Architectures for Materials Science Research (e.g., supramolecular assemblies, polymers)

The unique structural and electronic properties of pyridone derivatives make them attractive candidates for incorporation into novel materials with tailored functionalities. Their ability to participate in specific intermolecular interactions, particularly hydrogen bonding, is a key feature driving their application in materials science.

Supramolecular chemistry, which focuses on the non-covalent assembly of molecules, has extensively utilized the pyridone motif. rsc.org The formation of robust hydrogen-bonded dimers is a characteristic feature of 2-pyridones, and this predictable self-assembly can be exploited to construct well-defined supramolecular architectures. acs.orgwikipedia.org These assemblies can range from simple dimers to more complex, extended networks. For example, pyridinium-derived zwitterions have been shown to form hydrogen-bonded chains in the solid state, highlighting their potential as building blocks for supramolecular frameworks. rsc.org

In the realm of polymer science, pyridone derivatives can be incorporated into polymer backbones or as side chains to introduce specific properties. The strong and directional hydrogen bonding of the ureido-pyrimidinone (UPy) unit, a related heterocycle, has been used to create supramolecular polymers. illinois.edursc.org This concept can be extended to pyridone-containing polymers, where the self-assembly of the pyridone units can influence the material's mechanical and thermal properties. For instance, the incorporation of hydrogen-bonding recognition units into polymers like poly(methyl methacrylate) (PMMA) and polystyrene (PS) has been shown to drive the formation of homogeneous polymer blends. illinois.edu

Furthermore, the integration of pyridone derivatives into larger, functional architectures extends to the construction of polyoxometalate (POM) supramolecular assemblies. rsc.org In these systems, pyridinium-based cations can interact with phosphotungstate clusters through a combination of hydrogen bonding, S⋯O interactions, and C–H⋯π interactions, leading to the formation of complex crystal lattices. rsc.org

The following table provides examples of the integration of pyridone derivatives into materials science applications:

| Application Area | Key Feature of Pyridone | Resulting Architecture/Material | Reference |

| Supramolecular Chemistry | Hydrogen-bonded dimer formation | Supramolecular assemblies, crystal engineering | rsc.orgacs.org |

| Polymer Science | Strong hydrogen bonding | Supramolecular polymers, polymer blends | illinois.edursc.org |

| Hybrid Materials | Intermolecular interactions with inorganic clusters | Polyoxometalate (POM) supramolecular assemblies | rsc.org |

Strategies for Isotopic Labeling of Pyridone Cores for Mechanistic and Tracing Studies

Isotopic labeling is an indispensable tool in chemical research for elucidating reaction mechanisms, tracking the fate of molecules in biological systems, and conducting quantitative analyses. nih.govchemrxiv.org The development of strategies for the isotopic labeling of pyridone cores is crucial for understanding their reactivity and applications.

One of the primary methods for introducing isotopes into heterocyclic cores like pyridine (B92270) and pyridone is through hydrogen isotope exchange (HIE). nih.gov This technique allows for the incorporation of deuterium (B1214612) (²H) or tritium (B154650) (³H) into the molecule. Light-driven, radical-based C-H exchange reactions have emerged as a powerful tool for isotopic labeling. nih.gov These methods can proceed through various mechanisms, such as hydrogen-atom transfer (HAT) or electron transfer/proton transfer (ETPT) pathways, and their study provides deep mechanistic insights. nih.gov

Nitrogen isotope labeling of the pyridine ring, including the pyridone tautomer, presents a more significant challenge due to the nitrogen atom being embedded within the heterocyclic core. nih.gov However, recent advancements have demonstrated innovative solutions. A notable strategy involves a Zincke activation approach for nitrogen isotope exchange, allowing for the incorporation of ¹⁵N. nih.govchemrxiv.org This method has been successfully applied to a variety of N-heterocycles, including pyridines, and holds promise for the synthesis of ¹³N-labeled pyridones for applications in positron emission tomography (PET). nih.gov

Isotopic labeling experiments are also instrumental in mechanistic studies of reactions involving pyridone derivatives. For example, deuterium labeling has been used to probe the mechanism of isomerization-Wacker-type oxidation reactions, where the degree of deuterium incorporation provides information about the reaction pathway. researchgate.net Similarly, in the development of PDI inhibitors based on a pyridone scaffold, deuterium incorporation experiments using ¹H NMR have been employed to understand the reactivity of intermediates. nih.gov

The following table summarizes strategies for the isotopic labeling of pyridone cores:

| Isotope | Labeling Strategy | Application | Reference |

| ²H (Deuterium), ³H (Tritium) | Hydrogen Isotope Exchange (HIE), photoredox catalysis | Mechanistic studies, tracing | nih.govnih.gov |

| ¹⁵N, ¹³N | Zincke activation for Nitrogen Isotope Exchange (NIE) | Mechanistic studies, PET imaging | nih.govchemrxiv.org |

| Deuterium | Deuterium incorporation followed by NMR/MS analysis | Elucidation of reaction pathways | researchgate.netnih.gov |

Supramolecular Interactions and Self-Assembly of Pyridone-Containing Systems (e.g., hydrogen bonding arrays)

The self-assembly of pyridone-containing systems is predominantly governed by a variety of non-covalent interactions, with hydrogen bonding being the most significant. The ability of the 2-pyridone motif to form a highly stable, centrosymmetric dimer through a pair of N-H···O hydrogen bonds is a cornerstone of its supramolecular chemistry. acs.orgwikipedia.org

This robust hydrogen-bonded homosynthon is remarkably persistent, even in the presence of other strong intermolecular interactions. acs.org For instance, in co-crystals of pyridone with perfluorinated halocarbons, the pyridone molecules consistently form hydrogen-bonded dimers, which then act as acceptors for halogen bonds. acs.org This predictability makes the pyridone dimer a reliable building block in crystal engineering.

The strength and nature of these hydrogen bonds can be influenced by the surrounding environment, such as the polarity of the solvent. wikipedia.org In non-polar solvents, the dimeric form of 2-pyridone predominates due to hydrophobic effects, while polar, protic solvents can disrupt the hydrogen bonds, favoring the monomeric form. wikipedia.org The tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms is also solvent-dependent. nih.gov

Beyond simple dimerization, pyridone derivatives can participate in more complex hydrogen-bonding arrays. Studies on dipyridone-substituted benzene (B151609), pyridine, and pyrazine (B50134) have revealed various hydrogen-bonding patterns, including the formation of extended chains and networks. nih.gov The protonation of the pyridone to form a hydroxypyridinium cation can lead to different hydrogen-bonding motifs, adding another layer of control over the self-assembly process. nih.gov

The interplay of hydrogen bonding with other non-covalent forces, such as π-π stacking, is also crucial in directing the supramolecular architecture. In the crystal structure of 5,6-dimethyl-4-phenyl-2H-pyran-2-one, a related compound, molecules are linked by π-π stacking interactions between parallel pyranone rings, in addition to C-H···O interactions. nih.gov

The following table highlights key aspects of supramolecular interactions in pyridone systems:

| Type of Interaction | Description | Significance | Reference |

| N-H···O Hydrogen Bonding | Formation of robust R₂²(8) homosynthon | Drives dimerization and predictable self-assembly | acs.orgwikipedia.org |

| Halogen Bonding | Pyridone dimer acts as a halogen bond acceptor | Construction of multi-component co-crystals | acs.org |

| π-π Stacking | Interactions between aromatic rings | Contributes to the stability of the crystal packing | nih.gov |

| C-H···O Interactions | Weak hydrogen bonds | Further stabilize the supramolecular architecture | nih.gov |

Utility as Ligands in Organometallic Catalysis and Coordination Chemistry

The 2-pyridone motif has emerged as a versatile and highly effective ligand platform in organometallic catalysis and coordination chemistry. rsc.org The presence of both a hard oxygen and a nitrogen donor atom, combined with the ability to exist in neutral (pyridone) and anionic (pyridonate) forms, allows for a rich diversity of coordination modes. rsc.org This versatility enables the fine-tuning of the steric and electronic properties of metal complexes, leading to enhanced catalytic activity and selectivity.

Pyridone ligands have been successfully employed in a range of catalytic transformations, particularly in palladium-catalyzed C-H activation reactions. acs.orgnih.govacs.org In these reactions, the 2-pyridone can act as an external ligand that accelerates the C-H activation step, which is often the rate-limiting step. acs.orgnih.gov Computational studies have shown that 2-pyridone ligands can facilitate the dissociation of palladium acetate (B1210297) trimers and stabilize the active palladacycle intermediates. acs.orgnih.gov

The design of bifunctional ligands that can switch between different coordination modes is a particularly innovative approach. For instance, a bidentate pyridine-pyridone ligand has been developed for the Pd(II)-catalyzed C-H hydroxylation of carboxylic acids using molecular oxygen. nih.gov It is proposed that the ligand can tautomerize between a neutral pyridine-pyridine (L,L) mode and an anionic pyridine-pyridone (L,X) mode, with each form facilitating different steps of the catalytic cycle (C-H activation and O₂ activation, respectively). nih.gov

Beyond palladium catalysis, pyridonate ligands have been used with a variety of other transition metals, including rhodium, iron, and nickel. rsc.orgacs.org Rhodium complexes bearing pyridonate-functionalized N-heterocyclic carbene (NHC) ligands have shown high activity in the gem-specific dimerization of alkynes, operating through a ligand-assisted proton shuttle mechanism. acs.org Iron complexes with pyridone-containing ligands have been developed as mimics of the active site of [Fe]-hydrogenase. rsc.org

The following table provides examples of the use of pyridone ligands in catalysis:

| Metal | Catalytic Reaction | Role of Pyridone Ligand | Reference |

| Palladium (Pd) | C(sp³)-H functionalization | Accelerates C-H activation, stabilizes intermediates | acs.orgnih.govacs.org |

| Palladium (Pd) | C-H hydroxylation with O₂ | Tautomeric switching to facilitate different catalytic steps | nih.gov |

| Rhodium (Rh) | Alkyne dimerization | Acts as a proton shuttle | acs.org |

| Iron (Fe) | Hydrogenase mimicry | Models the active site of the enzyme | rsc.org |

Advanced Derivatization for Exploring Chemical Space and Structure-Reactivity Relationships

The systematic derivatization of the 5,6-dimethyl-4-phenyl-2-pyridone core and related pyridone scaffolds is a powerful strategy for exploring chemical space and establishing structure-activity or structure-reactivity relationships (SAR/SRR). By introducing a variety of substituents at different positions on the pyridone ring, researchers can systematically tune the compound's steric and electronic properties and observe the resulting effects on its chemical or biological activity.